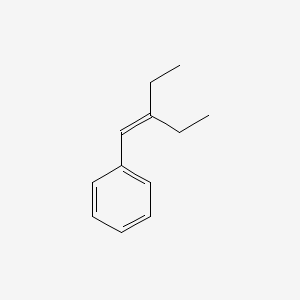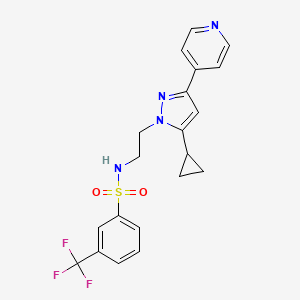
(2-Ethylbut-1-en-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Ethylbut-1-en-1-yl)benzene is an organic compound with the molecular formula C₁₂H₁₆ It is a derivative of benzene, where the benzene ring is substituted with a (2-ethylbut-1-en-1-yl) group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethylbut-1-en-1-yl)benzene typically involves the alkylation of benzene with an appropriate alkyl halide under Friedel-Crafts alkylation conditions. The reaction can be represented as follows:
Benzene+(2-Ethylbut-1-en-1-yl) chloride→this compound
This reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl₃) and is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes, such as using zeolites or other solid acid catalysts to facilitate the alkylation reaction. These methods offer advantages in terms of selectivity, yield, and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Ethylbut-1-en-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the double bond in the (2-ethylbut-1-en-1-yl) group to a single bond, forming (2-ethylbutyl)benzene.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Depending on the extent of oxidation, products can include (2-ethylbut-1-en-1-yl)benzyl alcohol, (2-ethylbut-1-en-1-yl)benzaldehyde, or (2-ethylbut-1-en-1-yl)benzoic acid.
Reduction: (2-Ethylbutyl)benzene.
Substitution: Various halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
(2-Ethylbut-1-en-1-yl)benzene has several applications in scientific research, including:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or drug delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2-Ethylbut-1-en-1-yl)benzene in chemical reactions typically involves the interaction of the benzene ring and the (2-ethylbut-1-en-1-yl) group with various reagents. The benzene ring can undergo electrophilic aromatic substitution, while the (2-ethylbut-1-en-1-yl) group can participate in addition or elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
- (2-Propylbut-1-en-1-yl)benzene
- (2-Methylbut-1-en-1-yl)benzene
- (2-Butylbut-1-en-1-yl)benzene
Comparison: (2-Ethylbut-1-en-1-yl)benzene is unique due to the presence of the (2-ethylbut-1-en-1-yl) group, which imparts specific chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, boiling points, and solubility characteristics. These differences can be attributed to the varying alkyl substituents on the benzene ring, which influence the overall behavior of the molecule in chemical reactions and applications.
Eigenschaften
IUPAC Name |
2-ethylbut-1-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-3-11(4-2)10-12-8-6-5-7-9-12/h5-10H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBYLRWHHCWVID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC1=CC=CC=C1)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-cyclopentyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2622630.png)


![4-((2-(4-Methoxyphenyl)thiazolidin-3-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2622636.png)

![2-[(6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetic acid](/img/structure/B2622639.png)

![N-(4-fluoro-3-methylphenyl)-2-(11-methyl-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl)acetamide](/img/structure/B2622641.png)

![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(difluoromethoxy)propanoate](/img/structure/B2622646.png)
![1-[(2,3-dimethoxyphenyl)methyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B2622647.png)
![2-(Furan-2-yl)-5-((4-nitrophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2622648.png)

![methyl 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}propanoate](/img/structure/B2622653.png)
